2-[(3S,4S)-3-hydroxy-4-(4-methylpiperazin-1-yl)pyrrolidin-1-yl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Overview
Description
2-[(3S,4S)-3-hydroxy-4-(4-methylpiperazin-1-yl)pyrrolidin-1-yl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide is a useful research compound. Its molecular formula is C21H34N4O2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(3S*,4S*)-3-hydroxy-4-(4-methylpiperazin-1-yl)pyrrolidin-1-yl]-N-(2-isopropyl-6-methylphenyl)acetamide is 374.26817634 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structure-Activity Relationship Studies
Researchers have explored the structure-activity relationships (SAR) of compounds containing pyrrolidine and piperazine moieties, which are structural components related to the queried compound. For example, Altenbach et al. (2008) conducted SAR studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, emphasizing the optimization of potency through modifications to the core pyrimidine and methylpiperazine groups, leading to compounds with potential as anti-inflammatory agents and in pain management (Altenbach et al., 2008).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of compounds incorporating pyrrolidine derivatives have been a focus area, with studies demonstrating their potential in addressing various health conditions. For instance, Obniska et al. (2015) synthesized a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, evaluating their anticonvulsant activity, showcasing the relevance of such compounds in the development of new therapeutic agents (Obniska et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds related to the query have also been investigated. Patel and Agravat (2007) explored the synthesis and microbial studies of new pyridine derivatives, highlighting the potential application of these compounds in combating microbial infections (Patel & Agravat, 2007).
Antioxidant and Anticonvulsant Properties
Compounds with structural or functional similarities to the queried chemical have been studied for their antioxidant and anticonvulsant properties. Nguyen et al. (2022) synthesized polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, testing their antioxidant activity and identifying promising radical scavengers, indicative of the potential therapeutic applications of such compounds (Nguyen et al., 2022).
Properties
IUPAC Name |
2-[(3S,4S)-3-hydroxy-4-(4-methylpiperazin-1-yl)pyrrolidin-1-yl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O2/c1-15(2)17-7-5-6-16(3)21(17)22-20(27)14-24-12-18(19(26)13-24)25-10-8-23(4)9-11-25/h5-7,15,18-19,26H,8-14H2,1-4H3,(H,22,27)/t18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUIMMGMYVARKD-OALUTQOASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CN2CC(C(C2)O)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CN2C[C@@H]([C@H](C2)O)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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